molecular formula C26H31N3O2 B11484632 4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B11484632
M. Wt: 417.5 g/mol
InChI Key: UQHBCWNCIRAQBG-UHFFFAOYSA-N
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Description

The compound 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE is a complex organic molecule that features a benzodiazole core, a pyrrolidinone ring, and a phenoxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxybutyl Side Chain: This step involves the alkylation of the benzodiazole core with a 4-(3,5-dimethylphenoxy)butyl halide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the reaction of the intermediate with an appropriate acrylamide derivative under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybutyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE: can be compared with other benzodiazole derivatives and pyrrolidinone-containing compounds.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: is another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of 4-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C26H31N3O2/c1-4-11-28-18-21(17-25(28)30)26-27-23-9-5-6-10-24(23)29(26)12-7-8-13-31-22-15-19(2)14-20(3)16-22/h4-6,9-10,14-16,21H,1,7-8,11-13,17-18H2,2-3H3

InChI Key

UQHBCWNCIRAQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C

Origin of Product

United States

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